N-(2-((2-(3-Methoxyphenoxy)phenyl)amino)-2-oxoethyl)-1-naphthamide
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Overview
Description
AOH1996 is an experimental anticancer medication that acts as a small molecule inhibitor of proliferating cell nuclear antigen (PCNA). It is currently in Phase I clinical trials for the treatment of solid tumors . The compound was designed to target a post-translationally modified isoform of PCNA, termed cancer-associated PCNA, which is preferentially found in cancer cells . This selective targeting aims to kill cancer cells without affecting healthy tissues .
Preparation Methods
The synthesis of AOH1996 involves several key steps. The compound is synthesized by adding a methoxy group to the interstitial position of the benzene ring at the end of a precursor molecule, AOH1160 . This modification enhances the interaction between PCNA and RPB1, the largest subunit of RNA polymerase II . The synthetic route includes the following steps:
Formation of the naphthyl group: This involves the synthesis of the naphthalene-1-carboxamide moiety.
Introduction of the glycine linker: The glycine linker is substituted with various natural and unnatural amino acids.
Modification of the diphenyl ether: The diphenyl ether moiety is extensively explored by substituting the bridging oxygen with different functional groups (sulfonyl, imido, sulfur, amide) and substituting both phenyl rings with various functional groups (fluorine, chlorine, hydroxy, methoxy, methyl, trifluoromethyl).
Chemical Reactions Analysis
AOH1996 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: AOH1996 can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AOH1996 has several scientific research applications:
Mechanism of Action
AOH1996 exerts its effects by selectively targeting cancer-associated PCNA. The compound interferes with the interaction of PCNA with its binding proteins, leading to DNA replication stress and apoptosis . This disruption of the normal cell reproductive cycle targets transcription replication conflicts, which occur when mechanisms responsible for gene expression and genome duplication collide . The compound stabilizes the interaction between PCNA and RNA polymerase II, causing proteasome-dependent degradation of RPB1 and lethal DNA damage .
Comparison with Similar Compounds
AOH1996 is unique in its selective targeting of cancer-associated PCNA. Several analogues of AOH1996 have been synthesized to enhance its potency and selectivity . These analogues include:
AOH1160S: Features a diphenyl thioether group.
AOH1996S-4CH3: Contains a methyl group at the para-position of the terminal thiophenyl ring.
AOH1996-3CH3: Incorporates an m-methoxy function in the terminal phenyl ring and bridging oxygen.
These analogues exhibit similar or superior potency compared to AOH1996, highlighting the compound’s uniqueness and potential for further development .
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[2-[2-(3-methoxyphenoxy)anilino]-2-oxoethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H22N2O4/c1-31-19-10-7-11-20(16-19)32-24-15-5-4-14-23(24)28-25(29)17-27-26(30)22-13-6-9-18-8-2-3-12-21(18)22/h2-16H,17H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
HDMONPHKMIZXDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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